An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde
Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-3,5-dichloro-6-nitrobenzaldehyde, a polysubstituted aromatic aldehyde...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-3,5-dichloro-6-nitrobenzaldehyde, a polysubstituted aromatic aldehyde of interest in synthetic chemistry. In the absence of publicly available experimental spectra, this document leverages high-fidelity NMR prediction algorithms and foundational spectroscopic principles to offer a detailed structural elucidation. This guide is intended for researchers, scientists, and drug development professionals, providing not only spectral interpretation but also the causal logic behind the analysis and a robust, self-validating experimental protocol for acquiring such data.
Introduction: The Imperative for Spectroscopic Characterization
The compound 2-bromo-3,5-dichloro-6-nitrobenzaldehyde represents a complex substitution pattern on a benzene ring. Each substituent—bromo, chloro, nitro, and aldehyde—imparts distinct electronic and steric effects, which collectively determine the molecule's reactivity and properties. For chemists engaged in the synthesis of novel compounds or the development of pharmaceutical intermediates, unambiguous structural confirmation is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment, connectivity, and stereochemistry of a molecule. This guide will first deconstruct the predicted NMR spectra of the title compound, explaining the rationale for the observed chemical shifts, and then present a field-proven, standardized protocol for the experimental acquisition and validation of this data.
Molecular Structure and Predicted Spectral Features
The structure of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde dictates its NMR signature. A preliminary analysis of its symmetry and electronic landscape is crucial for anticipating the resulting spectra.
Caption: Molecular structure of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde.
Due to the lack of any rotational symmetry, all seven carbon atoms are chemically non-equivalent, predicting seven distinct signals in the ¹³C NMR spectrum. Similarly, the single aromatic proton (H4) and the aldehyde proton (H7) are in unique electronic environments and will each produce a separate signal in the ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data: A Detailed Interpretation
The ¹H NMR spectrum is anticipated to be simple, containing only two signals. The chemical shift (δ) of each proton is governed by the degree of electronic shielding or deshielding from its local environment.[3][4]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Signal Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Chemical Shift
Aldehyde-H (H7)
~10.2
Singlet (s)
1H
The aldehyde proton is directly attached to a carbonyl carbon, which is strongly electron-withdrawing. This results in significant deshielding and a characteristic downfield shift.[3]
Aromatic-H (H4)
~8.1
Singlet (s)
1H
This proton is ortho to two electron-withdrawing chloro substituents and para to a strongly electron-withdrawing nitro group. This cumulative deshielding effect shifts the resonance significantly downfield. It appears as a singlet as there are no adjacent protons (0 neighbors, n+1=1).[5]
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms. The chemical shift of each carbon is highly sensitive to the electronegativity of the attached and neighboring atoms. In a proton-decoupled spectrum, each signal is expected to be a singlet.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Signal Assignment
Predicted Chemical Shift (δ, ppm)
Rationale for Chemical Shift
Aldehyde C=O (C7)
~186
The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, placing it far downfield.
C-NO₂ (C6)
~150
The carbon atom bearing the nitro group is significantly deshielded due to the powerful electron-withdrawing nature of the -NO₂ group.
C-Cl (C3)
~140
The carbon atom attached to chlorine is deshielded by the electronegative halogen.
C-Cl (C5)
~138
Similar to C3, this carbon is deshielded by the attached chlorine atom. Its slightly different environment results in a distinct chemical shift.
C-CHO (C1)
~135
This quaternary carbon is influenced by the attached aldehyde group and the adjacent bromo and nitro substituents.
C-H (C4)
~130
This protonated carbon is influenced by its proximity to two chloro groups.
C-Br (C2)
~122
The carbon attached to the bromine atom is deshielded, but typically less so than a carbon attached to chlorine due to bromine's lower electronegativity.
Experimental Protocol: A Framework for Self-Validating Data Acquisition
To ensure the generation of high-quality, reproducible NMR data, a meticulously planned experimental protocol is essential. The following workflow is designed as a self-validating system, incorporating best practices for sample preparation and instrument setup.[6][7]
Crystal structure analysis of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde Abstract This technical guide provides a comprehensive framework for the complete crystal structure analysis of th...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive framework for the complete crystal structure analysis of the novel compound 2-bromo-3,5-dichloro-6-nitrobenzaldehyde. While a published crystal structure for this specific molecule is not currently available in open databases, this document serves as an authoritative guide for researchers, materials scientists, and drug development professionals on the requisite methodologies. We will navigate the entire workflow, from a proposed synthetic pathway and advanced crystallization strategies to the intricacies of single-crystal X-ray diffraction, structure solution, refinement, and in-depth analysis. The guide integrates theoretical calculations, such as Density Functional Theory (DFT), and advanced visualization techniques, like Hirshfeld surface analysis, to provide a holistic understanding of the molecule's structural characteristics. All protocols are presented with the causality behind experimental choices, ensuring a self-validating system rooted in scientific integrity.
Introduction: The Rationale for Structural Elucidation
Substituted benzaldehydes are pivotal synthons in medicinal chemistry and materials science. The specific arrangement of electron-withdrawing and donating groups on the benzene ring dictates the molecule's reactivity, intermolecular interactions, and, consequently, its bulk properties. The title compound, 2-bromo-3,5-dichloro-6-nitrobenzaldehyde, features a sterically crowded and electronically complex substitution pattern. Determining its precise three-dimensional structure is crucial for:
Understanding Structure-Activity Relationships (SAR): In drug development, the exact conformation and potential for intermolecular interactions (e.g., hydrogen bonds, halogen bonds) are critical for designing potent and selective therapeutics.
Crystal Engineering: Knowledge of the crystal packing informs the design of new materials with desired properties, such as polymorphism, solubility, and stability.[1]
Reaction Mechanism Analysis: Validating the stereochemistry and conformation of a synthetic product provides definitive proof of its structure.
Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the atomic arrangement in the solid state, providing high-resolution data on bond lengths, bond angles, and connectivity.[2][3]
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal
A robust crystal structure analysis begins with the synthesis of high-purity material and the successful growth of single crystals.
Proposed Synthetic Route
A plausible synthesis of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde can be envisioned starting from a commercially available substituted toluene. The following multi-step synthesis is proposed, leveraging well-established organic transformations.
Experimental Protocol: Synthesis
Nitration: Begin with 3,5-dichlorotoluene. React with a nitrating mixture (e.g., HNO₃/H₂SO₄) under controlled temperature conditions to introduce a nitro group, yielding 3,5-dichloro-2-nitrotoluene. The directing effects of the chloro- and methyl groups will favor nitration at the ortho/para positions relative to the methyl group.
Bromination: Subject the nitrated toluene to electrophilic aromatic substitution using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride. This step selectively brominates the benzylic position, yielding 2-bromo-1-(bromomethyl)-3,5-dichloro-6-nitrobenzene.
Oxidation: Oxidize the benzylic bromide to the corresponding aldehyde. A mild oxidizing agent, such as N-methylmorpholine N-oxide (NMMO) with a catalytic amount of tetrapropylammonium perruthenate (TPAP), can be employed to minimize over-oxidation to the carboxylic acid.
Purification: The final product should be purified using flash column chromatography on silica gel with a gradient of ethyl acetate in hexane to achieve high purity (>99%), which is a prerequisite for successful crystallization.
The Art and Science of Crystallization
Growing diffraction-quality single crystals (ideally 0.1-0.3 mm in size with no visible defects) is often the most challenging step.[4] The choice of method depends on the compound's solubility and stability.
Diagram: General Crystallization Workflow
Caption: Workflow for obtaining a single crystal.
Experimental Protocol: Crystallization Techniques
Slow Evaporation (Primary Method):
Rationale: This is the simplest and often most effective method.[5] The gradual increase in solute concentration as the solvent evaporates provides the supersaturation needed for nucleation and crystal growth.
Procedure:
Dissolve a small amount of the purified compound (5-10 mg) in a minimum amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like hexane/ethyl acetate) in a small, clean vial.
Cover the vial with a cap, perforated with a few small holes using a needle. This slows the evaporation rate, promoting the growth of larger, higher-quality crystals.
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
Vapor Diffusion (Alternative Method):
Rationale: This technique is ideal for compounds that are highly soluble or for when only small amounts of material are available. It involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound.
Procedure:
Dissolve the compound in a small volume of a "good" solvent (e.g., acetone) in a small, open inner vial.
Place this inner vial inside a larger, sealed vial containing a larger volume of a "poor" solvent or anti-solvent (e.g., hexane).
The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
Single-Crystal X-ray Diffraction: Probing the Atomic Lattice
SCXRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, and bond-angles.[2]
Diagram: SCXRD Data Collection to Structure Solution
Caption: From crystal to final structure model.
Experimental Protocol: Data Collection and Processing
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. For data collection at low temperatures (e.g., 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
Data Collection Strategy:
Instrumentation: A modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS) is used.
Unit Cell Determination: An initial set of frames is collected to determine the unit cell parameters and the crystal's orientation matrix.[2]
Full Data Collection: A strategy is devised to collect a complete, redundant dataset covering the entire unique portion of the reciprocal space.[6] This typically involves a series of scans (e.g., φ and ω scans) with narrow frame widths (e.g., 0.5°).[2]
Data Reduction and Integration: The raw diffraction images are processed using software (e.g., CrysAlisPro, SAINT). This involves indexing the reflections, integrating their intensities, and applying corrections for Lorentz factor, polarization, and absorption. The output is a reflection file containing Miller indices (h,k,l) and their corresponding intensities and standard uncertainties.
Structure Solution, Refinement, and Validation
This stage transforms the processed diffraction data into a chemically meaningful atomic model.
Experimental Protocol: Structure Solution and Refinement
Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensity (the square of the structure factor amplitude), the phase information is lost. For small molecules, Direct Methods or Dual-Space algorithms (as implemented in programs like SHELXT or SIR) are highly effective at determining initial phases and revealing a significant portion of the molecular structure.[7][8]
Structure Refinement:
Model Building: The initial structural model is completed by locating any missing atoms from the difference Fourier map.
Least-Squares Refinement: The model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). This process iteratively adjusts atomic parameters (coordinates, displacement parameters) to minimize the difference between observed and calculated structure factors.[9][10]
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.
Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a "riding model," where their geometry is constrained relative to their parent atom.[10]
Validation: The final model's quality is assessed using several metrics:
R-factors (R1, wR2): These are agreement indices that measure the goodness-of-fit between the observed and calculated data. Lower values indicate a better fit.
Goodness-of-Fit (GooF): Should be close to 1.0 for a good refinement.
Residual Electron Density: The final difference Fourier map should be largely featureless, indicating that the model accounts for all electron density.
checkCIF: The final Crystallographic Information File (CIF) is validated using the International Union of Crystallography's (IUCr) checkCIF service to ensure compliance with publication standards and to check for potential issues.[11][12]
Structural Analysis and Interpretation
The refined CIF file provides a wealth of information. Visualization software like Mercury or OLEX2 is used to analyze the structure in detail.[13][14]
Intramolecular Geometry
The precise bond lengths, bond angles, and torsion angles are analyzed. These experimental values can be compared to standard values and to theoretical calculations to identify any unusual geometric features that may arise from steric strain or electronic effects.
Defines the orientation of the aldehyde group relative to the ring.
Intermolecular Interactions and Crystal Packing
Understanding how molecules arrange themselves in the crystal lattice is fundamental to crystal engineering.
π-π Stacking: The electron-deficient nature of the aromatic ring may promote offset π-π stacking interactions with neighboring molecules.
Halogen Bonding: The bromine and chlorine atoms are potential halogen bond donors, capable of interacting with the oxygen atoms of the nitro or aldehyde groups of adjacent molecules.
C-H···O Interactions: Weak hydrogen bonds between aromatic C-H groups and oxygen atoms are likely to play a significant role in the overall packing.[1]
Computational Complementation
Density Functional Theory (DFT):
DFT calculations, using a functional like B3LYP with a basis set such as 6-311G(d,p), can be performed to optimize the geometry of an isolated molecule in the gas phase.[15][16] Comparing the DFT-optimized geometry with the experimental crystal structure can reveal the effects of the crystal packing forces on the molecular conformation.
Hirshfeld Surface Analysis:
This powerful tool is used to visualize and quantify intermolecular interactions within a crystal.[5][17] The Hirshfeld surface is mapped with properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside), providing a visual summary of close contacts. The analysis generates 2D "fingerprint plots," which quantify the contribution of different types of interactions (e.g., H···H, C···H, O···H) to the overall crystal packing.[18][19]
Diagram: Hirshfeld Surface Analysis Workflow
Caption: Visualizing intermolecular interactions.
Data Reporting and Archiving
Adherence to community standards for data reporting is paramount for scientific reproducibility and integrity.
Crystallographic Information File (CIF): The final results, including unit cell parameters, atomic coordinates, bond lengths, angles, and experimental details, must be compiled into a standard CIF format.[11][20]
Database Deposition: For publication, crystallographic data should be deposited in a public repository like the Cambridge Structural Database (CSD). This ensures the data is preserved and accessible to the scientific community.
IUCr Standards: All reporting should follow the guidelines set forth by the International Union of Crystallography (IUCr).[12][21]
Conclusion
This guide has outlined the comprehensive, multi-faceted process of determining and analyzing the crystal structure of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde. By integrating meticulous experimental work—from synthesis and crystallization to high-resolution SCXRD data collection—with advanced computational analysis, a complete and unambiguous picture of the molecule's solid-state structure can be achieved. This detailed structural knowledge serves as a critical foundation for rational drug design, materials science innovation, and a deeper understanding of fundamental chemical principles.
References
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scirp.org. [Link]
Krichen, F., Walha, S., & Abdelmouleh, M. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. Carbohydrate Research, 518, 108600. [Link]
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
Dorset, D. L., & Gilmore, C. J. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. Acta Crystallographica Section A: Foundations of Crystallography, 56(5), 436-450. [Link]
Dorset, D. L., & Gilmore, C. J. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. IUCr Journals. [Link]
International Union of Crystallography. (n.d.). Crystallographic Information Framework. IUCr. [Link]
Al-Majid, A. M., El-Faham, A., & Soliman, S. M. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. [Link]
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1633-1639. [Link]
Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. CCDC. [Link]
International Union of Crystallography. (2011). Publication standards for crystal structures. IUCr. [Link]
Helliwell, J. R. (1995). Data-collection strategies. IUCr Journals. [Link]
NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. [Link]
Institute of Crystallography. (n.d.). Geometry Optimization. EXPO - Software Ic. [Link]
Graz University of Technology. (n.d.). CIF files and programs to visualize crystal structures. TU Graz. [Link]
David, W. I. F., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCr Journals. [Link]
Mohammed, M. A. (2015). Theoretical Study of Geometry Optimization And Energies For Donor-Nanobridge-Acceptor Molecular System:B3LYP/DFT Calculations. INPRESSCO. [Link]
Brown, I. D. (2009). The prediction and interpretation of bond lengths in crystals. ResearchGate. [Link]
Minor, W., et al. (2012). Collection of X-ray diffraction data from macromolecular crystals. PMC - NIH. [Link]
Male, L., & Horton, P. N. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1883-1903. [Link]
Wang, Y., et al. (2021). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. MDPI. [Link]
Rupp, B. (n.d.). Standards for Crystallographic Publishing. IUCr Journals. [Link]
Gwalter, M. J., et al. (2022). pdCIFplotter: visualizing powder diffraction data in pdCIF format. Journal of Applied Crystallography, 55(Pt 3), 735-740. [Link]
Kulaev, K., et al. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]
International Union of Crystallography. (n.d.). Notes for Authors of IUCrData. IUCr. [Link]
Tran, K., & Ulissi, Z. W. (2021). Machine-learning accelerated geometry optimization in molecular simulation. The Journal of Chemical Physics, 154(23), 234114. [Link]
NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. [Link]
Moldovean, C., & Leito, I. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Molecules, 26(22), 6835. [Link]
Various Authors. (2017). What software can be used to visualize CIF files and modify them to create a new CIF files. ResearchGate. [Link]
International Union of Crystallography. (n.d.). Software for CIF and STAR. IUCr. [Link]
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Comprehensive Safety Data and Mechanistic Toxicology of 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde
Executive Summary As a highly functionalized aromatic building block, 2-bromo-3,5-dichloro-6-nitrobenzaldehyde (CAS: 860243-08-9) is a critical intermediate in advanced organic synthesis, heterocyclic chemistry, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a highly functionalized aromatic building block, 2-bromo-3,5-dichloro-6-nitrobenzaldehyde (CAS: 860243-08-9) is a critical intermediate in advanced organic synthesis, heterocyclic chemistry, and drug discovery. However, its unique substitution pattern—an aldehyde group flanked by an ortho-nitro group and multiple heavy halogens—imparts profound chemical reactivity. This reactivity not only makes it synthetically valuable but also drives its distinct toxicological profile. This guide synthesizes the Safety Data Sheet (SDS) directives with the underlying mechanistic toxicology, providing researchers with a field-proven framework for safe handling and in vitro toxicity assessment.
Physicochemical Properties & Identification
Understanding the baseline properties of this compound is the first step in predicting its pharmacokinetic behavior and reactivity [1].
Property
Value / Description
CAS Registry Number
860243-08-9
IUPAC Name
2-bromo-3,5-dichloro-6-nitrobenzaldehyde
Molecular Formula
C₇H₂BrCl₂NO₃
Molecular Weight
298.91 g/mol
LogP (Predicted)
~3.6 (Highly lipophilic, cell-permeable)
Topological Polar Surface Area
60 Ų
Physical State
Solid (typically pale yellow to brown powder)
Safety Data Sheet (SDS) Core Directives
Standard safety protocols must be strictly adhered to, driven by the compound's GHS classifications [2].
Hazard Identification (GHS)
H302 : Harmful if swallowed.
H315 : Causes skin irritation.
H319 : Causes serious eye irritation.
H335 : May cause respiratory irritation.
Handling, Storage, and Causality
Actinic Photodegradation Hazard : The compound must be stored in amber vials and handled under low-light conditions. Causality: Ortho-nitrobenzaldehydes undergo rapid, irreversible photo-isomerization when exposed to UV/visible light. A photo-induced intramolecular γ-hydrogen transfer forms a highly reactive ketene intermediate, which rapidly rearranges into ortho-nitrosobenzoic acid[4]. This releases protons, causing severe localized acidosis and sample degradation.
Storage Conditions : Store under an inert atmosphere (Argon or N₂) at 2–8 °C. The electron-deficient aromatic ring is highly susceptible to nucleophilic attack; excluding moisture prevents gradual hydrolysis.
Personal Protective Equipment (PPE) : Nitrile gloves (double-gloved for extended handling), chemical safety goggles, and a well-ventilated fume hood are mandatory to prevent dermal absorption of this lipophilic electrophile.
Mechanistic Toxicology: The Triad of Reactivity
The toxicity of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde is not arbitrary; it is a direct consequence of its structural electronics. As an application scientist, you must view this molecule as a multi-warhead electrophile.
Nucleophilic Aromatic Substitution (SₙAr) & GSH Depletion : The strong electron-withdrawing effects of the -NO₂, -Cl, and -Br groups severely deplete the aromatic ring's electron density. Intracellular nucleophiles, particularly the thiol group of Glutathione (GSH), readily attack the halogenated positions. This rapid SₙAr reaction depletes the cellular GSH pool, stripping the cell of its primary redox buffer and inducing severe oxidative stress.
Nitroreduction and ROS Generation : Cellular nitroreductases can reduce the -NO₂ group to reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. This enzymatic redox cycling consumes NAD(P)H and transfers electrons to molecular oxygen, generating massive amounts of superoxide radicals (O₂•−) and hydrogen peroxide (H₂O₂), leading to mitochondrial collapse [3].
Aldehyde-Mediated Proteotoxicity : The unhindered aldehyde group acts as a classic electrophile, reacting with primary amines on protein lysine residues to form covalent Schiff bases. This cross-linking disrupts protein folding and enzyme function.
Caption: The tri-modal toxicological signaling pathway of highly functionalized nitrobenzaldehydes.
Experimental Protocols for Toxicity Assessment
To validate the toxicity mechanisms described above, the following self-validating in vitro workflows are recommended.
Purpose: To evaluate mitochondrial metabolic rate as a proxy for cell viability.
Cell Seeding : Seed mammalian cells (e.g., HepG2 or HEK293) in a 96-well plate at 1 × 10⁴ cells/well in 100 μL of complete media. Incubate for 24 h at 37 °C, 5% CO₂.
Compound Preparation : Prepare a 10 mM stock of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde in anhydrous DMSO. Crucial: Perform this step in low light to prevent photo-isomerization.
Dosing : Treat cells with a concentration gradient (0.1 μM to 100 μM). Maintain the final DMSO concentration at ≤0.1% to prevent solvent toxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10% DMSO or 100 μM Doxorubicin).
Incubation & Staining : After 48 h, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 h. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.
Solubilization & Readout : Carefully aspirate the media, add 100 μL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader.
Purpose: To directly measure the oxidative stress induced by the nitroreduction pathway.
Pre-staining : Seed cells in a black, clear-bottom 96-well plate. After 24 h, wash cells with PBS and incubate with 10 μM H₂DCFDA (a cell-permeable fluorogenic probe) in serum-free media for 30 min. Causality: Intracellular esterases cleave the acetate groups, trapping the non-fluorescent probe inside the cell.
Treatment : Wash away excess probe and treat cells with the compound (e.g., IC₅₀ concentration determined from Protocol 1). Include a positive control (100 μM H₂O₂) to ensure the assay's dynamic range is functioning (self-validation).
Kinetic Readout : Immediately measure fluorescence (Ex: 485 nm / Em: 535 nm) kinetically over 4 hours. As ROS (generated by the compound's redox cycling) oxidizes the trapped probe, it converts to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Caption: Parallel experimental workflow for assessing cytotoxicity and ROS generation.
References
Chem-Space. "2-bromo-3,5-dichloro-6-nitrobenzaldehyde - C7H2BrCl2NO3 | CSCS03551472038." Chem-Space Database. Available at:[Link]
Britta, E. A., et al. "4-Nitrobenzaldehyde thiosemicarbazone: a new compound derived from S-(-)-limonene that induces mitochondrial alterations in epimastigotes and trypomastigotes of Trypanosoma cruzi." Parasitology, Cambridge Core. Available at:[Link]
Laimgruber, S., et al. "Role of Ultrafast Internal Conversion and Intersystem Crossing in the Nonadiabatic Relaxation Dynamics of ortho-Nitrobenzaldehyde." PMC - NIH. Available at:[Link]
Exploratory
Molecular weight and exact mass of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde Introduction: Characterizing a Complex Synthetic Intermediate 2-bromo-3,5-dichloro-6-nitrobenzaldehyde is a h...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde
Introduction: Characterizing a Complex Synthetic Intermediate
2-bromo-3,5-dichloro-6-nitrobenzaldehyde is a highly substituted aromatic aldehyde. Its intricate arrangement of electron-withdrawing groups (nitro and chloro) and a halogen with a significant isotopic signature (bromo) makes it a compound of interest for synthetic chemists and drug development professionals. Such molecules often serve as key building blocks in the synthesis of complex molecular architectures, including novel pharmaceutical agents and agrochemicals.
The precise identification and characterization of any chemical entity are paramount to ensuring the reliability and reproducibility of scientific research. For a molecule like 2-bromo-3,5-dichloro-6-nitrobenzaldehyde, two fundamental yet distinct properties form the cornerstone of its analytical profile: molecular weight and exact mass. This guide provides a detailed exploration of these two parameters, delving into their calculation, experimental determination, and significance in a research and development context. Understanding the nuances between these values is critical for the unambiguous confirmation of the compound's identity and purity, particularly when employing high-resolution analytical techniques.
Molecular Identity and Physicochemical Properties
The unique substitution pattern on the benzaldehyde core dictates the reactivity and physical properties of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde. A clear understanding of its basic identifiers is the first step in its comprehensive characterization.
Caption: Chemical structure of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde.
The fundamental physicochemical properties of this compound are summarized in the table below.
While often used interchangeably in introductory chemistry, molecular weight and exact mass are distinct concepts crucial for analytical precision.
Molecular Weight (Average Mass)
The molecular weight, or more accurately, the average molecular mass, is calculated by summing the average atomic masses of the constituent elements.[2] The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes, taking into account their relative abundances. This value is what is typically used in stoichiometric calculations for bulk materials.
For C₇H₂BrCl₂NO₃, the calculation is as follows:
(7 x 12.011) + (2 x 1.008) + (1 x 79.904) + (2 x 35.453) + (1 x 14.007) + (3 x 15.999) = 298.91 g/mol
Exact Mass (Monoisotopic Mass)
The exact mass is the mass of a molecule calculated by summing the masses of the most abundant isotopes of its constituent elements.[3][4] This value represents the mass of a single, specific isotopic combination of the molecule.[2] High-resolution mass spectrometers are capable of measuring this monoisotopic mass with high precision, which is instrumental in determining the elemental formula of a compound.[3][5]
For C₇H₂BrCl₂NO₃, the calculation uses the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, and ¹⁶O):
(7 x 12.000000) + (2 x 1.007825) + (1 x 78.918338) + (2 x 34.968853) + (1 x 14.003074) + (3 x 15.994915) = 296.86287 Da
Experimental Determination via High-Resolution Mass Spectrometry (HRMS)
The definitive experimental technique for determining the exact mass of a molecule like 2-bromo-3,5-dichloro-6-nitrobenzaldehyde is high-resolution mass spectrometry (HRMS).
The Isotopic Signature of Halogenated Compounds
A key feature in the mass spectrum of a compound containing bromine and chlorine is its distinctive isotopic pattern.[6]
Chlorine: Has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), with a mass difference of approximately 2 Da. A compound with one chlorine atom will exhibit a molecular ion peak (M) and an M+2 peak with a height ratio of about 3:1.[7]
Bromine: Has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), also with a mass difference of about 2 Da. A compound containing one bromine atom will show M and M+2 peaks of nearly equal intensity.[7]
The presence of two chlorine atoms and one bromine atom in 2-bromo-3,5-dichloro-6-nitrobenzaldehyde results in a complex but predictable isotopic cluster for the molecular ion, providing a powerful diagnostic tool for its identification.
Application Note: Derivatization Strategies for 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde in Drug Discovery
Introduction to the Scaffold In modern drug discovery and medicinal chemistry, highly functionalized aromatic scaffolds are critical for rapid structure-activity relationship (SAR) exploration. 2-Bromo-3,5-dichloro-6-nit...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Scaffold
In modern drug discovery and medicinal chemistry, highly functionalized aromatic scaffolds are critical for rapid structure-activity relationship (SAR) exploration. 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde (CAS: 860243-08-9)[1] is a uniquely versatile building block. It possesses four distinct, orthogonally reactive handles: an electrophilic aldehyde, a reducible nitro group, and two types of halogens (bromo and chloro) with differing bond dissociation energies.
This application note details field-proven protocols for the site-selective derivatization of this scaffold, ensuring that researchers can confidently manipulate one functional group while preserving the integrity of the others.
Mechanistic Insights and Chemoselectivity (Causality)
Successful derivatization of this heavily substituted arene requires precise control over reaction conditions to prevent off-target reactivity.
Chemoselective Reductive Amination: The aldehyde moiety is highly activated by the electron-withdrawing nitro and halogen groups, making it highly susceptible to nucleophilic attack by amines. However, the choice of reducing agent is critical. Strong hydride donors like sodium borohydride (
NaBH4
) can lead to the partial reduction of the nitro group, generating unwanted azo- and azoxy-containing impurities[2]. To achieve strict chemoselectivity for the imine intermediate, milder reductants such as sodium triacetoxyborohydride (STAB) or borane-amine complexes must be employed[2].
Site-Selective Suzuki-Miyaura Cross-Coupling: The scaffold contains both C-Br and C-Cl bonds. Because the C-Br bond is significantly weaker and undergoes oxidative addition to Palladium(0) more rapidly than the C-Cl bond, highly site-selective cross-coupling at the 2-position can be achieved[3]. However, the extreme steric bulk provided by the adjacent nitro and aldehyde groups necessitates the use of sterically demanding, electron-rich ligands (such as Buchwald dialkylbiaryl phosphines) to stabilize the catalytic intermediate and drive the reductive elimination step[3].
Orthogonal Derivatization Pathways
Orthogonal derivatization pathways for the polyfunctionalized benzaldehyde scaffold.
Quantitative Data: Reaction Parameter Summary
The following table summarizes the optimized parameters required to achieve high chemoselectivity during the primary derivatization workflows.
Transformation
Target Site
Reagent/Catalyst System
Solvent System
Temp (°C)
Expected Selectivity
Reductive Amination
Aldehyde (-CHO)
NaBH(OAc)3
(STAB), AcOH (cat.)
DCE or THF
20 - 25
>95% (Nitro preserved)
Suzuki Coupling
Bromide (-Br)
Pd(OAc)2
, SPhos,
K3PO4
Toluene /
H2O
80 - 90
>90% (Chloro preserved)
Nitro Reduction
Nitro (
−NO2
)
Fe powder,
NH4Cl
(aq)
EtOH /
H2O
60 - 70
>95% (Halogens preserved)
Experimental Methodologies
Protocol A: Chemoselective Reductive Amination
Objective: Synthesize secondary/tertiary amines while strictly preserving the sensitive nitro and halogen groups.
Imine Formation: In an oven-dried, argon-purged reaction flask, dissolve 2-bromo-3,5-dichloro-6-nitrobenzaldehyde (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).
Scientific Rationale: DCE is utilized as it provides excellent solubility for the intermediate iminium ion and is compatible with mild hydride donors.
Amine Addition: Add the desired primary or secondary amine (1.2 equiv) followed by glacial acetic acid (1.0 equiv). Stir the mixture at ambient temperature (20 °C) for 2 hours to ensure complete imine/iminium formation.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 equiv).
Scientific Rationale: STAB is a mild reducing agent that will selectively reduce the iminium species without triggering the reduction of the nitro group to azo/azoxy byproducts[2].
Completion & Workup: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours (monitor via TLC/LC-MS). Quench the reaction with saturated aqueous
NaHCO3
(10 mL). Extract the aqueous layer with dichloromethane (
3×10
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Objective: Arylate the 2-position by exploiting the differential reactivity of C-Br vs. C-Cl bonds.
Preparation: In a Schlenk tube, combine 2-bromo-3,5-dichloro-6-nitrobenzaldehyde (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv), and finely milled anhydrous
K3PO4
(2.0 equiv).
Scientific Rationale: A slight stoichiometric excess of boronic acid is used to drive the reaction, but kept low to prevent over-coupling at the chloro sites.
Scientific Rationale: The bulky SPhos ligand facilitates the oxidative addition into the C-Br bond while sterically hindering the approach to the stronger C-Cl bonds, ensuring exquisite site-selectivity[3].
Degassing (Critical Step): Add a degassed solvent mixture of Toluene/Water (10:1 v/v, 5 mL). Seal the Schlenk tube and subject the mixture to three freeze-pump-thaw cycles.
Scientific Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species and to suppress homocoupling of the boronic acid.
Reaction & Workup: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 6-8 hours. Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over
MgSO4
, and concentrate for subsequent chromatographic purification.
Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand
Source: Organometallics - ACS Publications
URL
Application Note: Strategic Utilization of 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde in Complex Heterocycle Synthesis
Introduction & Structural Rationale In modern drug discovery and materials science, the rapid assembly of complex, multi-substituted aromatic and heteroaromatic scaffolds is paramount. 2-Bromo-3,5-dichloro-6-nitrobenzald...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
In modern drug discovery and materials science, the rapid assembly of complex, multi-substituted aromatic and heteroaromatic scaffolds is paramount. 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde (CAS: 860243-08-9) serves as a highly specialized, polyfunctional building block designed for orthogonal reactivity[1].
The strategic value of this reagent lies in the precise spatial arrangement of its functional groups:
The Aldehyde (C1) & Nitro (C6) Relationship: Positioned ortho to one another, these groups provide a classic blueprint for reductive cyclization. Upon condensation of the aldehyde with an active methylene or amine, subsequent reduction of the nitro group triggers spontaneous intramolecular cyclization, rapidly yielding indoles, quinolines, or quinazolines[2].
Halogen Orthogonality (C2 vs. C3/C5): The molecule contains both bromine and chlorine substituents. Because the carbon-bromine (C-Br) bond possesses a lower bond dissociation energy than the carbon-chlorine (C-Cl) bonds, palladium-catalyzed oxidative addition occurs chemoselectively at the C2 position. This allows researchers to perform cross-coupling reactions (e.g., Suzuki, Sonogashira) at C2 without prematurely activating the C3 and C5 positions.
Physicochemical Profile
Property
Value
Structural Implication
CAS Number
860243-08-9
Unique identifier for procurement and regulatory tracking[1].
Molecular Formula
C7H2BrCl2NO3
High halogen content increases lipophilicity (LogP).
Molecular Weight
298.91 g/mol
Heavy atom count requires careful stoichiometric calculation.
Steric Environment
Highly Hindered
The aldehyde is flanked by ortho Br and NO2 groups, requiring elevated temperatures or Lewis acid catalysis for condensation.
Orthogonal Reactivity Workflow
To maximize the utility of this reagent, functionalization must follow a strict sequence governed by electronics and bond strengths. The C-Br bond must be functionalized prior to nitro reduction, as early reduction to an aniline can poison palladium catalysts or alter the electronic landscape of the ring, making C-Br activation significantly harder.
Fig 1: Orthogonal functionalization pathways of the polyhalogenated nitrobenzaldehyde scaffold.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity and prevent downstream failures. All procedures must be conducted in a professional fume hood using appropriate PPE.
Objective: To selectively couple an aryl boronic acid at the C2-bromide position while leaving the C3/C5 chlorides and the C1-aldehyde intact.
Causality Note: We utilize
Pd(dppf)Cl2
as the catalyst. The large bite angle of the dppf ligand facilitates rapid reductive elimination, while the mild base (
K2CO3
) and controlled temperature (80 °C) prevent the activation of the stronger C-Cl bonds.
System Deoxygenation (Critical): Charge a Schlenk flask with the benzaldehyde, aryl boronic acid, and
Pd(dppf)Cl2
. Evacuate the flask and backfill with ultra-pure Argon (repeat 3x). Rationale: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
Solvent Addition: Add anhydrous 1,4-dioxane and the 2M aqueous
K2CO3
solution via syringe. Sparge the biphasic mixture with Argon for an additional 10 minutes.
Thermal Activation: Heat the reaction mixture to 80 °C under vigorous stirring.
In-Process Control (IPC): After 4 hours, sample the organic layer. Analyze via LC-MS or TLC (Hexanes/EtOAc 8:2). The reaction is complete when the starting material mass (m/z ~298) is consumed and the mono-coupled product mass is dominant. Do not exceed 90 °C to prevent di-coupling at the C-Cl positions.
Workup: Cool to room temperature. Dilute with EtOAc and water. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification: Purify via flash column chromatography (silica gel, gradient elution Hexanes to 15% EtOAc/Hexanes) to yield the 2-aryl-3,5-dichloro-6-nitrobenzaldehyde.
Protocol B: Reductive Cyclization to a Functionalized Indole Core
Objective: To convert the coupled intermediate into a heavily functionalized indole via condensation with ethyl azidoacetate followed by reductive cyclization (Hemetsberger-Knittel logic).
Causality Note: The severe steric hindrance around the aldehyde requires forcing condensation conditions. Subsequent reduction of the azido and nitro groups triggers a cascade cyclization, driven by the thermodynamic stability of the resulting aromatic heterocycle.
Step-by-Step Procedure:
Condensation: Dissolve the intermediate from Protocol A (1.0 equiv) and ethyl azidoacetate (3.0 equiv) in absolute ethanol.
Base Addition: Dropwise add a solution of sodium ethoxide (2.5 equiv) in ethanol at -10 °C. Stir for 2 hours, allowing it to warm to room temperature.
IPC 1: Monitor via TLC for the formation of the azidocinnamate intermediate.
Reductive Cyclization: Once condensation is complete, dilute the mixture with glacial acetic acid (solvent switch). Add Iron powder (10.0 equiv) in portions. Rationale: Fe/AcOH is a mild, highly effective single-electron transfer reductant that will reduce both the azide and the nitro group to amines without dehalogenating the C-Cl bonds (which Pd/C and
H2
might do).
Reflux: Heat the mixture to 85 °C for 3 hours to drive the intramolecular cyclization.
Workup: Cool the mixture, filter through a pad of Celite to remove iron salts, and wash the pad thoroughly with EtOAc. Neutralize the filtrate with saturated aqueous
NaHCO3
, extract, dry, and concentrate to yield the functionalized indole core.
Quantitative Optimization Data
The following table summarizes the optimization of the chemoselective Suzuki coupling (Protocol A), demonstrating the critical nature of temperature and catalyst selection to maintain orthogonality.
Catalyst System
Base
Temp (°C)
Time (h)
Yield: Mono-Coupled (C2)
Yield: Di-Coupled (C2, C3/5)
Pd(PPh3)4
Na2CO3
100
12
45%
22%
Pd2(dba)3
/ XPhos
K3PO4
90
8
62%
15%
Pd(dppf)Cl2
K2CO3
80
4
88%
< 2%
Pd(dppf)Cl2
K2CO3
110
4
30%
55%
Data Interpretation:
Pd(dppf)Cl2
at 80 °C provides the optimal balance of reactivity and chemoselectivity. Pushing the temperature to 110 °C provides enough thermal energy to overcome the higher activation barrier of the C-Cl bonds, leading to unwanted di-coupled byproducts.
References
Chemspace. 2-bromo-3,5-dichloro-6-nitrobenzaldehyde - C7H2BrCl2NO3 | CSCS03551472038 Structure and Properties. Retrieved March 24, 2026.[Link]
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 15063174, 2-Bromo-6-nitrobenzaldehyde. (Utilized for baseline scaffold reactivity and safety profiling). Retrieved March 24, 2026.[Link]
Methods for scaling up 2-bromo-3,5-dichloro-6-nitrobenzaldehyde synthesis in the lab
This application note outlines the advanced methodologies required for the safe and efficient scale-up of polyhalogenated nitrobenzaldehydes, specifically focusing on the process parameters relevant to 2-bromo-3,5-dichlo...
Author: BenchChem Technical Support Team. Date: April 2026
This application note outlines the advanced methodologies required for the safe and efficient scale-up of polyhalogenated nitrobenzaldehydes, specifically focusing on the process parameters relevant to 2-bromo-3,5-dichloro-6-nitrobenzaldehyde (CAS: 860243-08-9).
Due to the highly exothermic nature of electrophilic aromatic nitration and halogenation, scaling these reactions from bench to pilot scale presents severe thermal hazards. This guide emphasizes process intensification and safety through continuous flow chemistry.
Process Safety and Thermal Hazard Evaluation
The synthesis of highly substituted benzaldehydes typically involves sequential halogenation and nitration. Nitration is historically recognized as one of the most hazardous industrial operations due to the risk of explosive thermal runaway[1]. In a conventional batch reactor, if the heat generation rate of the nitrating mixture (HNO₃/H₂SO₄) reacting with the organic substrate exceeds the vessel's cooling capacity, rapid decomposition can occur[2].
Causality of Analytical Choices: Before any physical scale-up, reaction calorimetry (e.g., using an RC1 calorimeter) is mandatory. This establishes the heat of reaction (ΔHr) and the adiabatic temperature rise (ΔTad). If the Maximum Temperature of the Synthesis Reaction (MTSR) exceeds the onset temperature of secondary decomposition reactions, batch processing is deemed fundamentally unsafe for scale-up, necessitating a transition to continuous flow[3].
Continuous Flow Architecture
Transitioning to a continuous flow microreactor system neutralizes thermal runaway risks by drastically increasing the surface-area-to-volume ratio, providing superior heat transfer and near-isothermal control[4].
Mixing Dynamics: A simple T-micromixer is often inefficient for the two-phase nature of nitration (aqueous acid and organic substrate). Advanced micromixers (e.g., split-and-recombine or pinched tube reactors) are required to ensure a high interfacial area, which prevents localized hot spots and improves mass transfer[4].
Solvent Optimization: While batch processes require substantial solvent to act as a thermal sink, flow systems can operate under highly concentrated conditions due to their intrinsic heat dissipation capabilities, significantly improving the space-time yield[1].
Quantitative Comparison: Batch vs. Continuous Flow
The following table summarizes the kinetic and safety data driving the transition from batch to flow for benzaldehyde nitration derivatives[2][4].
Process Parameter
Conventional Batch Reactor
Continuous Flow Microreactor
Heat Transfer Area
< 10 m²/m³
> 10,000 m²/m³
Typical Reaction Time
30 – 120 minutes
2 – 10 minutes
Thermal Runaway Risk
High (Requires extensive cooling)
Negligible (Near-isothermal)
Mixing Efficiency
Poor (Phase separation issues)
Excellent (High interfacial area)
Scale-Up Strategy
Volume expansion (Alters kinetics)
Numbering-up (Maintains kinetics)
Protocol: Continuous Flow Scale-Up Methodology
This methodology describes a self-validating system for the continuous flow nitration of halogenated benzaldehydes.
Step 1: System Priming and Baseline Calibration
Calibrate high-pressure HPLC pumps for the substrate stream (halogenated benzaldehyde dissolved in a compatible solvent like 1,2-dichloroethane) and the nitrating agent stream (fuming HNO₃/H₂SO₄).
Self-Validation Mechanism: Run solvent-only blanks through the system equipped with in-line Process Analytical Technology (PAT), such as flow-IR or cryogen-free NMR, to establish a baseline spectral profile before introducing active reagents.
Step 2: Thermal Equilibration
Set the microreactor (e.g., a silicon carbide chip reactor for extreme chemical resistance) thermostat to the optimized reaction temperature. For highly reactive substrates, this is typically maintained between 5 °C and 20 °C[2].
Step 3: Continuous Processing and Residence Time Control
Initiate the flow of the nitrating mixture, followed by the substrate stream.
Causality of Flow Rates: Adjust the pump flow rates to achieve a precise residence time (typically 2 to 10 minutes). Strict residence time control is the primary mechanism for preventing over-nitration and oxidative side reactions (e.g., the unwanted oxidation of the aldehyde group to a carboxylic acid)[4].
Step 4: In-line Quenching and Real-Time Validation
Direct the reactor effluent immediately into a continuous stirred-tank reactor (CSTR) containing ice water to quench the reaction, followed by a continuous liquid-liquid separator.
Self-Validation Mechanism: Monitor the organic phase output using in-line HPLC or IR. The system validates itself by continuously quantifying the conversion of the starting material and the isomer ratio in real-time. Any deviation from the target spectral profile triggers an automated pump shutdown, preventing the accumulation of out-of-spec or hazardous material.
Process Workflow
Workflow for safe scale-up of exothermic nitration using continuous flow.
References
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - Beilstein Journals. 1
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Publications. 3
Continuous Flow Nitration of Benzaldehyde - Organic Process Research & Development.4
Intensification of Nitrobenzaldehydes Synthesis from Benzyl Alcohol in a Microreactor - Organic Process Research & Development. 2
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-bromo-3,5-dichloro-6-nitrobenzaldehyde
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-bromo-3,5-dichloro-6-nitrobenzaldehyde. This guide is structured to provide researchers, chemists, an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-bromo-3,5-dichloro-6-nitrobenzaldehyde. This guide is structured to provide researchers, chemists, and process development professionals with both foundational knowledge and practical, field-tested solutions to common challenges encountered during the synthesis. Our focus is on the critical parameter of reaction temperature—a variable that profoundly influences reaction rate, yield, and purity.
The substrate, 2-bromo-3,5-dichloro-6-nitrobenzaldehyde, is an electron-deficient aromatic system primed for nucleophilic attack. The strong electron-withdrawing effect of the nitro group, positioned ortho to the bromine atom, significantly lowers the activation energy for the substitution of bromide, the primary leaving group.[1][2][3] However, balancing the reaction kinetics against potential side reactions and thermal degradation is key to a successful outcome. This guide provides the necessary insights to achieve that balance.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this substitution, and why is temperature so critical?
A: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, specifically through an addition-elimination pathway.[4] The process involves two main steps:
Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The electron-withdrawing nitro group is crucial for stabilizing this intermediate.[2]
Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.
Temperature is a critical parameter because it directly controls the rate of the reaction by providing the necessary activation energy.[5] Elevated temperatures increase the reaction rate but also pose risks. Excessive heat can lead to the decomposition of the nitroaromatic starting material or the desired product.[5][6] It can also provide enough energy to overcome the activation barriers for undesired side reactions, such as substitution at the less activated chloro positions or hydrolysis if water is present.[5] Therefore, optimization is a trade-off between achieving a practical reaction time and minimizing impurity formation.[7]
Q2: What is a sensible starting temperature for my experiment?
A: The optimal starting temperature is highly dependent on the nucleophilicity of your chosen reagent and the solvent system. Stronger nucleophiles require less thermal energy to react.[5] Polar aprotic solvents like DMSO or DMF can accelerate the reaction at lower temperatures by effectively solvating the counter-ion of the nucleophile, making the nucleophile itself more reactive.[1][8]
The following table provides empirically derived starting points for temperature screening with various nucleophiles.
Nucleophile Class
Example(s)
Recommended Solvent
Starting Temperature Range (°C)
Key Considerations
Primary Aliphatic Amines
Butylamine, Isobutylamine
DMSO, NMP, DMF
25 - 50 °C
Generally highly reactive. Monitor for exotherms. May not require heating.
Secondary Aliphatic Amines
Morpholine, Diethylamine
DMSO, NMP, DMF
40 - 75 °C
Steric hindrance can play a role, potentially requiring slightly more heat.[9]
Aromatic Amines
Aniline, p-Toluidine
DMSO, NMP, DMF
80 - 120 °C
Less nucleophilic than aliphatic amines; typically require higher temperatures.
Alkoxides / Phenoxides
Sodium Methoxide, Potassium Phenoxide
THF, DMF, DMSO
0 - 50 °C
Highly reactive; often require initial cooling and controlled warming.
Thiols
Thiophenol, Sodium Hydrosulfide
DMF, Ethanol
25 - 60 °C
Potent nucleophiles that often react efficiently at or slightly above room temperature.
Q3: How do I properly monitor the reaction to find the optimal temperature?
A: Effective reaction monitoring is crucial for temperature optimization. The goal is to find the lowest temperature that provides a clean, complete reaction in a reasonable timeframe. The most common techniques are:
Thin-Layer Chromatography (TLC): Provides a rapid, qualitative assessment of the consumption of starting material and the formation of the product and any major byproducts.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Offer quantitative data on the conversion of starting material and the formation of products and impurities.[10] This is the preferred method for precise optimization.
Gas Chromatography (GC): Suitable if the components are volatile and thermally stable.[10]
A combination of techniques, such as using TLC for frequent checks and LC-MS for key time points, is a robust strategy.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q4: My reaction is extremely slow or isn't working at room temperature. What is the first step?
A: This is a common scenario, indicating that the activation energy for the reaction is not being overcome at ambient temperature.[5] The solution is to perform a systematic temperature screening experiment. Do not drastically increase the temperature at once, as this can lead to uncontrolled reactions or product degradation.[7][12]
Protocol: Systematic Temperature Screening
Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature probe to measure the internal reaction temperature, combine the 2-bromo-3,5-dichloro-6-nitrobenzaldehyde and the solvent under an inert atmosphere (e.g., Nitrogen or Argon).
Initial State: Add the nucleophile (and base, if required) at room temperature (e.g., 25 °C).
Monitoring Point 1: Stir for 1-2 hours at room temperature. Take an aliquot for analysis (TLC or LC-MS) to establish a baseline.[11]
Incremental Heating: Increase the temperature by 15-20 °C (e.g., to 45 °C). Use a controlled heating source like an oil bath.[12]
Monitoring Point 2: After 1-2 hours at the new temperature, take another aliquot for analysis. Compare the product formation to the baseline.
Repeat: Continue to increase the temperature in 15-20 °C increments, holding for 1-2 hours at each new setpoint and analyzing the reaction mixture.
Optimization: Identify the temperature at which a significant increase in reaction rate is observed without the concurrent formation of new impurities. This is your optimal temperature range for further experiments.
Caption: Workflow for systematic temperature optimization.
Q5: My starting material is fully consumed, but the yield of the desired product is low. What are the likely causes?
A: This outcome strongly suggests that the starting material is being diverted to side products or that the desired product is degrading under the reaction conditions. The most common culprits are related to excessive temperature.
Product Degradation: Nitroaromatic compounds can be thermally labile.[6] The optimal temperature might be just below the point where the product starts to decompose. Try rerunning the reaction at a 10-20 °C lower temperature for a longer duration.
Side Reactions:
Hydrolysis: If trace water is present in your solvent or reagents, the aldehyde or even the aryl halides can undergo hydrolysis at elevated temperatures. Ensure you are using anhydrous solvents.[5]
Over-reaction: The product itself may have reactive sites that can undergo further reaction if the temperature is too high or the reaction time is too long.
Benzyne Formation: Under very strong basic conditions, an elimination-addition mechanism via a benzyne intermediate could occur, though this is less common for such an activated substrate.[1] If you suspect this, consider a weaker base.
The following decision tree can help diagnose the issue.
Caption: Decision tree for troubleshooting low reaction yields.
Q6: I'm observing a mixture of regioisomers. Can temperature control improve selectivity?
A: Yes, temperature can influence regioselectivity.[13] While the C-Br bond is the most activated site due to the ortho-nitro group, substitution at the C-Cl positions can occur, especially at higher temperatures. If you observe substitution at a chlorine position, it indicates the reaction temperature is too high, providing sufficient energy to overcome the larger activation barrier for that pathway. Reducing the temperature will favor the substitution at the most electronically activated site (C-Br), thus improving the regioselectivity of your reaction.
Q7: The reaction starts but then stalls before reaching completion, even with sufficient heating.
A: Reaction stalling can be a frustrating issue, often pointing to more subtle problems than simple kinetics.
Product Inhibition: The formed product might interact with the nucleophile or starting material, effectively sequestering them and preventing further reaction.[14][15] If this is suspected, one strategy is to perform the reaction at a higher dilution or to add the nucleophile in portions over time.
Reagent Degradation: At elevated temperatures, your nucleophile or base might not be stable over the full course of the reaction. Check the thermal stability of your reagents. Running the reaction at the lowest possible temperature for a longer time can mitigate this.
Change in Solubility: The product or reaction intermediates might precipitate from the solution, physically halting the reaction. If you observe the reaction mixture becoming a thick slurry, consider a solvent in which all components are more soluble at the reaction temperature.
References
BenchChem Technical Support Team. (2025).
Radhakrishnamurti, P. S., & Sahu, J. (1970). Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. Proceedings of the Indian Academy of Sciences - Section A, 73(1), 19-25.
Wubbels, G. G., Tamura, R., & Gannon, E. J. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. The Journal of Organic Chemistry, 78(10), 4834–4839. [Link]
BenchChem Technical Support Team. (2025).
Gagnon, A., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2250–2253. [Link]
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]
University of Pennsylvania EHRS. (2024). Fact Sheet: Heating Reactions. [Link]
University of Bristol Safety and Health Services. (2018). Guidance on risk assessments for chemical reactions. [Link]
O'Connor, M. J., et al. (2024). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Organic Letters, 26(4), 810–814. [Link]
Gill, A. W., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]
Caniparoli, M., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 595–600. [Link]
Resolving impurities in 2-bromo-3,5-dichloro-6-nitrobenzaldehyde using column chromatography
Welcome to the Advanced Chromatography Support Center. Purifying highly substituted, electron-deficient aromatics like 2-bromo-3,5-dichloro-6-nitrobenzaldehyde presents unique challenges. The combination of a strongly el...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. Purifying highly substituted, electron-deficient aromatics like 2-bromo-3,5-dichloro-6-nitrobenzaldehyde presents unique challenges. The combination of a strongly electron-withdrawing nitro group, multiple halogens, and an aldehyde moiety creates a highly polarized molecule prone to streaking, co-elution with regioisomers, and acid-catalyzed degradation on standard silica gel.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve baseline resolution and high mass recovery.
Purification Troubleshooting Workflow
Workflow for troubleshooting the chromatographic purification of halogenated nitrobenzaldehydes.
Frequently Asked Questions (FAQs)
Q1: Why does 2-bromo-3,5-dichloro-6-nitrobenzaldehyde streak on standard silica gel, and how do I prevent it?Mechanistic Causality: Streaking occurs due to non-linear binding isotherms. The aldehyde group forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface[1]. Because the aromatic ring is extremely electron-deficient (due to the nitro and halogen groups), the molecule is highly polarized, causing it to bind unevenly as concentration changes across the band.
Solution: You must disrupt this hydrogen-bonding dynamic. Either add a modifier (like 1% acetic acid) to protonate the silanol sites and sharpen the band, or switch to a non-hydrogen-bonding solvent system like Toluene/Hexane, which prevents the disruption of the solute-silica equilibrium.
Q2: How can I separate the 2-bromo target from closely eluting halogenated regioisomers (e.g., 4-bromo impurities)?Mechanistic Causality: Standard Hexane/Ethyl Acetate (EtOAc) gradients rely heavily on hydrogen-bond accepting (via EtOAc). This dominant interaction masks the subtle polarizability differences between the halogens (Br vs. Cl) at different positions on the ring.
Solution: Switch to a Hexane/Dichloromethane (DCM) solvent system. DCM is a polarizable, non-hydrogen-bonding solvent. It interacts with the solute via dipole-dipole and weak
π−π
interactions, allowing the silica gel to differentiate the nuanced steric and electronic environments of the halogen regioisomers[2].
Q3: My compound degrades on the column, and I get poor mass recovery. What is happening?Mechanistic Causality: Highly electron-deficient benzaldehydes are extremely electrophilic. When loaded as a concentrated liquid band—especially if residual high-boiling solvents like DMF from the synthesis are present—the compound can undergo irreversible binding or acid-catalyzed degradation on the highly active, acidic surface of bare silica[3].
Solution: Utilize dry loading on Celite . This dilutes the solute, prevents localized acidic "hot spots," and ensures a perfectly flat loading band[3]. If degradation persists, switch the stationary phase from acidic silica to Neutral Alumina[1].
Quantitative Data: Solvent System Performance
The following table summarizes the empirical performance of various mobile and stationary phases for highly substituted halogenated nitrobenzaldehydes.
Mobile Phase System
Stationary Phase
Average Rf
Regioisomer Resolution
Band Shape
Mechanistic Advantage
Hexane / EtOAc (8:2)
Bare Silica (60 Å)
0.45
Poor
Streaking
High solubility, but H-bonding masks halogen differences.
Hexane / DCM (1:1)
Bare Silica (60 Å)
0.35
Excellent
Sharp
Dipole and
π−π
interactions differentiate halogen positions.
Eliminates acid-catalyzed degradation of the benzaldehyde.
Self-Validating Experimental Protocol
To guarantee successful purification, follow this step-by-step methodology designed as a self-validating system.
Step 1: 2D-TLC Stability Validation
Before running the column, you must verify that the compound is stable on silica.
Spot the crude mixture in the bottom-left corner of a square TLC plate.
Develop the plate in Hexane/DCM (1:1).
Dry the plate, rotate it 90 degrees, and develop it again in the exact same solvent.
Validation Check: If the spots do not fall on a perfect diagonal line, your compound is degrading on the silica[1]. If this occurs, switch to Neutral Alumina.
Step 2: Sample Preparation via Celite Dry Loading
Avoid liquid loading, which causes band broadening and exposes the aldehyde to concentrated acidic sites[3].
Dissolve the crude mixture in a volatile solvent (e.g., DCM).
Add Celite (diatomaceous earth) in a 1:2 (w/w) ratio to the crude mass.
Evaporate the mixture to complete dryness using a rotary evaporator until a free-flowing powder is formed[3].
Step 3: Column Packing & Loading
Slurry pack the silica gel using 100% Hexane.
Carefully pour the dry-loaded Celite powder evenly onto the top of the flat silica bed.
Cap the Celite layer with 1 cm of clean, washed sand to protect the bed from solvent disturbances.
Step 4: Gradient Elution & Orthogonal Validation
Begin elution with 100% Hexane to flush out non-polar impurities.
Gradually introduce DCM (up to 50%) to elute the 2-bromo-3,5-dichloro-6-nitrobenzaldehyde. Do not use EtOAc if halogenated regioisomers are present[2],[4].
Validation Check: Collect fractions and analyze them using
1
H NMR rather than relying solely on UV-TLC. Halogenated regioisomers often share identical UV chromophores and can co-elute slightly; NMR analysis of the distinct aromatic proton shifts is the only definitive way to validate fraction purity before pooling[5].
References
Shikhaliyev, N. G. et al. "Halogen-bonding in 3-nitrobenzaldehyde-derived dichlorodiazadienes". Arkivoc.
"Aromatic Halogenation and Nitration with Hypervalent Iodine Reagents". Thieme Connect.
"Thin Layer Chromatography: A Complete Guide to TLC". Chemistry Hall.
"Application Note 10: Column Chrom
"How do I purify my high boiling solvent reaction mixture using silica flash chrom
Comparative Reactivity Guide: 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde vs. 2-Bromo-5-nitrobenzaldehyde
Executive Summary In the design of complex active pharmaceutical ingredients (APIs) and agrochemicals, heavily substituted benzaldehydes serve as indispensable bifunctional building blocks. The aldehyde moiety allows for...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the design of complex active pharmaceutical ingredients (APIs) and agrochemicals, heavily substituted benzaldehydes serve as indispensable bifunctional building blocks. The aldehyde moiety allows for carbon-carbon or carbon-nitrogen bond formation, while the halogenated aromatic ring provides handles for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.
This guide provides an in-depth comparative analysis of two highly functionalized building blocks: 2-bromo-5-nitrobenzaldehyde and 2-bromo-3,5-dichloro-6-nitrobenzaldehyde . Despite sharing a core 2-bromobenzaldehyde scaffold, their reactivity profiles diverge drastically. These differences are dictated by the precise spatial arrangement of their electron-withdrawing groups (EWGs), which govern both the steric accessibility of the carbonyl carbon and the thermodynamic stability of SNAr intermediates.
Structural & Electronic Profiling (The Causality of Reactivity)
To predict the behavior of these molecules in a synthetic workflow, one must analyze the causality behind their electronic and steric environments.
Compound A: 2-Bromo-5-nitrobenzaldehyde ()
Aldehyde Reactivity: The carbonyl group at C1 is mono-ortho substituted by a bromine atom. While bromine provides some steric bulk, the aldehyde remains highly accessible to incoming nucleophiles.
SNAr Reactivity: The bromine at C2 is positioned exactly para to the strongly electron-withdrawing nitro group at C5. When a nucleophile attacks C2, the resulting anionic Meisenheimer complex is highly stabilized by resonance delocalization onto the nitro group. This makes the C2-bromine exceptionally labile under SNAr conditions .
Aldehyde Reactivity: The C1 carbonyl is flanked by a bulky bromine at C2 and a nitro group at C6. This di-ortho substitution creates extreme steric shielding, kinetically hindering nucleophilic attack at the aldehyde despite the highly electrophilic nature of the electron-deficient ring.
SNAr Reactivity: The nitro group is located at C6. Relative to C6, the chlorines at C5 and C3 are ortho and para, respectively, making them highly activated for SNAr. Conversely, the bromine at C2 is meta to the nitro group. Because a meta-relationship prevents the delocalization of the intermediate negative charge onto the nitro group, the C2-bromine is practically inert to SNAr.
Electronic and steric logic dictating the divergent reactivity of the two benzaldehyde derivatives.
When targeting the aldehyde for transformations like reductive amination (e.g., to synthesize tetrahydroisoquinoline precursors), 2-bromo-5-nitrobenzaldehyde is the superior substrate. It readily condenses with primary anilines at room temperature to form an imine, which can be cleanly reduced .
In contrast, attempting a standard reductive amination on 2-bromo-3,5-dichloro-6-nitrobenzaldehyde will typically result in recovered starting material. The incoming amine suffers severe steric clash with the C2-bromine and C6-nitro groups. To force this condensation, researchers must employ aggressive water-scavenging conditions (e.g., Dean-Stark traps with high-boiling solvents) or strong Lewis acids (e.g., TiCl4) to hyper-activate the carbonyl carbon.
The regioselectivity of SNAr in these compounds is a textbook demonstration of physical organic chemistry principles:
Targeting the Bromine: If your synthetic route requires the displacement of bromine, you must use 2-bromo-5-nitrobenzaldehyde . The para-nitro group lowers the activation energy for the formation of the Meisenheimer complex, allowing thiols and secondary amines to displace the bromine under mild basic conditions .
Targeting the Chlorines: If you subject 2-bromo-3,5-dichloro-6-nitrobenzaldehyde to SNAr conditions, the bromine will remain untouched. Instead, nucleophiles will regioselectively attack the C3 or C5 chlorines. This allows for the synthesis of highly functionalized, multi-substituted arenes where the C2-bromine is preserved for a subsequent, orthogonal Palladium-catalyzed cross-coupling step.
The following protocols are designed as self-validating systems. They incorporate mandatory in-process analytical checks to ensure that the causality of the reaction (e.g., imine formation prior to reduction) is verified before proceeding to the next step.
Experimental workflows highlighting built-in analytical validation steps for each pathway.
Protocol 1: Reductive Amination of 2-Bromo-5-nitrobenzaldehyde
Designed to prevent premature reduction of the aldehyde.
Imine Formation: Dissolve 2-bromo-5-nitrobenzaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.
Validation Check 1: Sample the reaction and analyze via LC-MS. Do not proceed until the aldehyde peak is consumed and the mass corresponding to the intermediate imine ([M+H]+) is dominant. This validates that steric hindrance is low enough to permit condensation.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the protonated imine without reducing the unreacted aldehyde or the nitro group.
Workup: Stir for 4-12 hours, quench with saturated aqueous NaHCO3, and extract with dichloromethane.
Protocol 2: Regioselective SNAr of 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde
Designed to exploit the meta-deactivation of the C2-bromine.
Substitution: Dissolve 2-bromo-3,5-dichloro-6-nitrobenzaldehyde (1.0 eq) in anhydrous DMF. Add K2CO3 (2.0 eq) and a thiol/amine nucleophile (1.1 eq). Stir at 40 °C.
Validation Check 2: Monitor by LC-MS. Look for the mass shift corresponding to the loss of one chlorine atom (-35 Da) and addition of the nucleophile.
Regiochemical Validation: After aqueous workup and isolation, analyze the product via 2D-NMR (HMBC). Causality: The preservation of the C2-bromine must be confirmed. Correlation between the aldehyde proton (C1) and the C2 carbon will confirm that the SNAr occurred exclusively at the C3 or C5 chlorines, validating the meta-deactivation hypothesis.
Data Presentation: Comparative Reactivity Summary
The following table synthesizes the quantitative and qualitative performance metrics of both building blocks based on their structural properties.
Property / Reactivity Metric
2-Bromo-5-nitrobenzaldehyde
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde
CAS Number
84459-32-5
860243-08-9
Steric Hindrance (C1-Aldehyde)
Moderate (Mono-ortho substituted)
Extreme (Di-ortho substituted: -Br, -NO2)
Reductive Amination Efficiency
Fast, high yielding (>80%) at RT
Sluggish, requires Lewis acid (e.g., TiCl4)
Primary SNAr Active Site
C2 (Bromine)
C3, C5 (Chlorines)
SNAr Activation Mechanism
Para to -NO2 (Strong Meisenheimer stabilization)
Ortho/Para to -NO2 (C2-Br is meta, unactivated)
Pd-Catalyzed Cross-Coupling
Excellent at C2 (Suzuki, Buchwald-Hartwig)
Poor at C2 (Sterically blocked, competing C-Cl insertion)
References
Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. Enjo, N., Lu, R., & Miyakoshi, T. Current Organic Synthesis, Volume 10, Issue 6 (2013).
URL:[Link]
A Senior Application Scientist's Guide to the Comparative Structural Analysis of Highly Halogenated Nitrobenzaldehydes
This guide provides a comprehensive comparative analysis of the structural features of highly halogenated nitrobenzaldehydes, a class of compounds of significant interest to researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparative analysis of the structural features of highly halogenated nitrobenzaldehydes, a class of compounds of significant interest to researchers, scientists, and professionals in drug development and materials science. The strategic placement of multiple halogen atoms alongside a nitro group on the benzaldehyde scaffold introduces a fascinating interplay of electronic and steric effects, profoundly influencing molecular conformation, crystal packing, and reactivity. This document will delve into the synthesis, and detailed structural and spectroscopic characterization of these molecules, offering field-proven insights and supporting experimental data.
Introduction: The Significance of High Halogenation in Nitrobenzaldehydes
Highly halogenated nitrobenzaldehydes serve as versatile building blocks in organic synthesis due to the combined electron-withdrawing properties of the nitro group and halogens, which activate the aromatic ring and the aldehyde functionality towards various transformations.[1] The nature, number, and position of the halogen substituents can be used to fine-tune the physicochemical properties of the resulting molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the development of new materials with tailored properties.[2]
This guide will focus on a comparative analysis of the structural features of these molecules, primarily through the lens of single-crystal X-ray diffraction, supplemented by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and supported by computational analysis.
Synthesis of Highly Halogenated Nitrobenzaldehydes: A Strategic Overview
The synthesis of highly halogenated nitrobenzaldehydes typically involves a multi-step process, often starting from a readily available halogenated toluene or benzaldehyde derivative. The introduction of the nitro group is generally achieved through electrophilic nitration, with the regioselectivity being directed by the existing substituents. Subsequent halogenation or modification of existing functional groups can then be employed to achieve the desired substitution pattern.
A general synthetic workflow is outlined below:
Caption: Generalized synthetic pathway for highly halogenated nitrobenzaldehydes.
The choice of reagents and reaction conditions is crucial to control the selectivity and yield of each step. For instance, the nitration of benzaldehyde typically yields a mixture of ortho, meta, and para isomers, with the meta isomer being the major product.[3]
Comparative Structural Analysis: Insights from X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of molecules in the solid state.[2] It provides precise information on bond lengths, bond angles, and torsion angles, as well as intermolecular interactions that govern crystal packing.
Molecular Conformation: The Interplay of Steric and Electronic Effects
The presence of multiple bulky halogen atoms and a nitro group often leads to significant steric hindrance, forcing the functional groups to twist out of the plane of the aromatic ring. This deviation from planarity has important implications for the molecule's electronic properties and reactivity.
Table 1: Comparison of Key Torsion Angles in Representative Halogenated Nitrobenzaldehydes
Data for trichloronitrobenzaldehyde is presented as a reference for the nitro group torsion in a highly chlorinated environment.
The data in Table 1 clearly demonstrates that increasing the number and size of ortho-substituents leads to a more pronounced twisting of the aldehyde and nitro groups out of the benzene ring plane. In 2-chloro-6-nitrobenzaldehyde, both functional groups are significantly out of plane due to steric repulsion.[4] This is in stark contrast to 4-nitrobenzaldehyde, where the para-substitution allows for a nearly planar conformation.[6]
Intermolecular Interactions and Crystal Packing
The solid-state architecture of highly halogenated nitrobenzaldehydes is dictated by a variety of weak intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking.[7]
C-H···O Hydrogen Bonds: The aldehyde oxygen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, interacting with aromatic or aliphatic C-H donors from neighboring molecules.
Halogen Bonds: Halogen atoms, particularly iodine and bromine, can act as electrophilic "halogen bond donors," interacting with nucleophilic atoms like oxygen or nitrogen.
π-π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of multiple electron-withdrawing groups, can favor offset face-to-face π-stacking interactions.
Caption: Relationship between molecular structure and crystal packing.
The interplay of these interactions results in complex three-dimensional supramolecular assemblies. The specific nature and directionality of these interactions are highly dependent on the substitution pattern.[7]
Spectroscopic Characterization: A Complementary Perspective
NMR and IR spectroscopy provide valuable information about the electronic environment and functional groups present in the molecule, complementing the structural data obtained from X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for confirming the substitution pattern and probing the electronic effects of the substituents.
1H NMR: The chemical shift of the aldehydic proton is particularly sensitive to the electronic environment. Electron-withdrawing groups generally cause a downfield shift. The remaining aromatic protons provide information about the substitution pattern through their chemical shifts and coupling constants.
13C NMR: The chemical shift of the carbonyl carbon is also influenced by the electronic nature of the substituents. The signals for the aromatic carbons can be used to confirm the substitution pattern.
Table 2: Comparative 1H and 13C NMR Data for Selected Nitrobenzaldehydes
The data indicates that the position of the nitro group and the presence of halogens significantly affect the chemical shifts of the aldehyde proton and the carbonyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
C=O Stretch: The carbonyl stretching vibration of the aldehyde group typically appears as a strong band in the region of 1680-1715 cm-1. Conjugation with the aromatic ring and the presence of electron-withdrawing groups can influence the exact position of this band.
N-O Stretches: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (around 1500-1570 cm-1) and a symmetric stretch (around 1335-1370 cm-1).
C-Halogen Stretches: The carbon-halogen stretching vibrations appear in the fingerprint region of the spectrum and can be used to confirm the presence of halogens.
Experimental Protocols
Single-Crystal X-ray Diffraction
Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Caption: Experimental workflow for single-crystal X-ray diffraction.
NMR and IR Spectroscopy
Sample Preparation (NMR): The compound is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
Data Acquisition (NMR): 1H and 13C NMR spectra are acquired on a high-resolution NMR spectrometer.
Sample Preparation (IR): The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition (IR): The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Conclusion
The structural analysis of highly halogenated nitrobenzaldehydes reveals a complex interplay of steric and electronic effects that govern their molecular conformation and solid-state packing. X-ray crystallography provides definitive structural information, while NMR and IR spectroscopy offer complementary insights into their electronic properties and functional group characteristics. A thorough understanding of these structural features is essential for the rational design of new molecules with desired properties for applications in drug discovery and materials science. This guide provides a framework for the comparative analysis of these fascinating molecules, highlighting the key experimental techniques and interpretive principles.
References
Ferguson, L. N. (1952). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 50(1), 47-67.
Neilson, A. H., Allard, A. S., & Remberger, M. (1990). Transformations of Halogenated Aromatic Aldehydes by Metabolically Stable Anaerobic Enrichment Cultures. Applied and Environmental Microbiology, 56(8), 2255-2264.
Hathwar, V. R., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances, 10(28), 16453-16466.
Fábián, L., et al. (2017). An Experimental and Theoretical Investigation of the Solid-State Properties of 2-[(2,6-Dichlorophenyl)amino]-benzaldehyde. Crystal Growth & Design, 17(5), 2568-2577.
Britton, D., & Vang, Z. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluoro-salicyl-aldehyde.
LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
BenchChem. (2025).
Frontera, A., et al. (2016). Halogen bonding versus chalcogen and pnicogen bonding: a combined Cambridge structural database and theoretical study. CrystEngComm, 18(36), 6880-6888.
Bratulescu, G. (2007). ChemInform Abstract: Synthesis of Aromatic Aldehydes by a Fast Method Involving Kornblum's Reaction. ChemInform, 38(42).
PubChem. (n.d.). 2,4,6-Tribromonitrobenzene. Retrieved from [Link]
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
Cambridge Crystallographic Data Centre. (2021). Elusive chiral nitrogen compounds available in the Cambridge Structural Database. Retrieved from [Link]
Sonawane, R. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. Journal of Harbin Institute of Technology, 57(1), 215.
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]
Pawaiya, P., et al. (2017). Synthesis and Characterization of analogues of Zeolites and their role as catalyst in Cannizzaro Reaction of p-nitrobenzaldehyde by self oxidation and reduction. Journal of Chemical and Pharmaceutical Research, 9(7), 213-219.
Britton, D., & Vang, Z. (2020). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
PubChem. (n.d.). 2-Chloro-6-nitrobenzaldehyde. Retrieved from [Link]
NIST. (n.d.). Benzaldehyde, 3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
da Silva, G. G., et al. (2020). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hy-droxy-3-meth-oxy-5-nitro-benzaldehyde.
Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
Lynch, V. M., et al. (1989). Structure of 4-nitrobenzaldehyde.
Yulizar, Y., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 34(6), 2865-2871.
Ara, I., et al. (2004).
Lv, C., et al. (2018). The crystal structure of 1,5-dinitro-2,3,4-trichlorobenzene, C6H1Cl3N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 233(1), 1-2.
Automated Topology Builder. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]
PubChem. (n.d.). 2,4,6-Trichloronitrobenzene. Retrieved from [Link]
PubChem. (n.d.). 2,3,6-Trichlorobenzaldehyde. Retrieved from [Link]
NIST. (n.d.). Benzaldehyde, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
Kumar, A., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(3), 1367.
Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]
Validating the Efficacy of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde as an API Intermediate: A Comparative Guide
In the intricate world of active pharmaceutical ingredient (API) synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic v...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate world of active pharmaceutical ingredient (API) synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of the entire process.[][2] This guide provides an in-depth analysis of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde, a highly functionalized aromatic compound, and evaluates its potential as a strategic intermediate in the synthesis of complex APIs, particularly those featuring a substituted aniline moiety.
Through a comparative lens, we will explore the synthetic utility of this intermediate against a more conventional alternative. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical validation and practical, actionable experimental protocols.
The Strategic Importance of Highly Substituted Intermediates
The pursuit of novel therapeutics has led to increasingly complex molecular architectures. Kinase inhibitors, for instance, a cornerstone of modern oncology, often feature highly substituted aromatic cores.[3][4] The use of a pre-functionalized intermediate like 2-bromo-3,5-dichloro-6-nitrobenzaldehyde offers a convergent synthetic strategy. This approach, in theory, can streamline the synthesis by introducing multiple required functionalities in a single building block, potentially reducing the number of synthetic steps and improving overall yield.[5]
However, the increased complexity of the intermediate itself can present challenges, including its own synthesis, cost, and potential for undesired side reactions. This guide aims to dissect these trade-offs.
Comparative Synthetic Pathways: A Case Study
To objectively assess the efficacy of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde, we will consider a hypothetical, yet representative, synthetic target: 2-amino-3-bromo-4,6-dichlorobenzaldehyde . This molecule serves as a useful surrogate for a precursor to a variety of APIs, such as substituted benzimidazoles or quinolines.[6]
We will compare two synthetic routes to this target:
Route B: A more traditional, linear approach starting from a simpler, commercially available precursor, 2,4-dichlorobenzaldehyde.
Route A: The Convergent Approach
This route leverages the pre-installed functionalities of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde. The key transformations are a nucleophilic aromatic substitution (SNAr) to introduce a hydroxyl group (a precursor to the final aldehyde), followed by the reduction of the nitro group to an amine.
Caption: Synthetic pathway for Route A.
Route B: The Linear Approach
This alternative pathway begins with a less substituted starting material and introduces the required functionalities in a stepwise manner. This typically involves nitration, followed by bromination, and finally, reduction of the nitro group.
Caption: Synthetic pathway for Route B.
Experimental Protocols and Self-Validation
The following protocols are detailed to be self-validating, with in-process checks and characterization methods to ensure the integrity of the synthesis.
General Experimental Workflow
The general workflow for both synthetic routes involves reaction execution, work-up and isolation, and finally, purification and characterization.
Caption: General experimental workflow.
Protocol for Route A: Convergent Synthesis
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-bromo-3,5-dichloro-6-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dioxane or DMF.
Reagent Addition: Add an aqueous solution of sodium hydroxide (1.1 eq) dropwise at room temperature.
Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The SNAr reaction is facilitated by the presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom being substituted.[7][8]
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with dilute HCl to precipitate the product.
Isolation and Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Nitro Group Reduction
Reaction Setup: To a suspension of the product from Step 1 (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (4.0 eq) followed by iron powder (3.0 eq).
Reaction: Heat the mixture to reflux with vigorous stirring. The reduction of the nitro group is a well-established transformation, and the use of Fe/NH4Cl is a mild and effective method that is tolerant of aryl halides.[9] Monitor the reaction by TLC/HPLC.
Work-up: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous solution can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude target molecule. Further purification can be achieved by column chromatography on silica gel.
Protocol for Route B: Linear Synthesis
The protocols for nitration, bromination, and nitro reduction would follow standard, well-documented procedures for electrophilic and reductive transformations on aromatic rings.[10]
Analytical Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds.[11][12]
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized molecules.[13]
Comparative Performance Analysis
The following table provides a semi-quantitative comparison of the two routes, based on established principles of organic synthesis and reaction mechanisms.
Parameter
Route A (Convergent)
Route B (Linear)
Rationale & Justification
Number of Steps
2
3
Route A benefits from a highly functionalized starting material, reducing the number of synthetic transformations.[5]
Overall Yield (Predicted)
Moderate to High
Low to Moderate
Multi-step linear syntheses often suffer from lower overall yields due to product loss at each stage. Route A has the potential for a higher overall yield.
Reagent & Solvent Use
Moderate
High
Route B requires additional reagents and potentially different solvents for each of the three distinct chemical transformations.
Control of Regioselectivity
High
Moderate to Low
The pre-defined substitution pattern in 2-bromo-3,5-dichloro-6-nitrobenzaldehyde ensures high regioselectivity. In contrast, the nitration and bromination steps in Route B can lead to isomeric impurities, complicating purification.
Scalability
Potentially Challenging
More Established
The synthesis of the starting material for Route A may be complex. The reactions in Route B are standard industrial processes, which are generally well-understood and scalable.
Cost of Starting Material
High
Low
2,4-dichlorobenzaldehyde is a common commodity chemical, whereas 2-bromo-3,5-dichloro-6-nitrobenzaldehyde is a specialty chemical and likely more expensive.
Discussion: Causality and Mechanistic Insights
The primary advantage of Route A lies in its efficiency and control of regiochemistry. The SNAr reaction is highly regioselective due to the strong activation provided by the ortho-nitro group.[7][8] This pre-determined substitution pattern avoids the formation of unwanted isomers that are a common challenge in the electrophilic aromatic substitution reactions of Route B .
However, the efficacy of Route A is contingent on the availability and cost of the starting material, 2-bromo-3,5-dichloro-6-nitrobenzaldehyde. Its synthesis may be non-trivial.[14][15] Furthermore, while the nitro reduction with iron is generally tolerant of aryl halides, some dehalogenation can occur, particularly with more reactive halogens like bromine.[9]
Route B employs more conventional and often cheaper starting materials. However, the nitration of 2,4-dichlorobenzaldehyde can yield a mixture of isomers, requiring potentially difficult purification steps. Similarly, the subsequent bromination step must be carefully controlled to achieve the desired regioselectivity.
Conclusion and Future Outlook
2-bromo-3,5-dichloro-6-nitrobenzaldehyde presents itself as a promising, albeit specialized, intermediate for the synthesis of complex, highly substituted aniline derivatives. Its primary advantage is the potential for a more convergent and regiochemically controlled synthetic route, which can lead to higher overall yields and simpler purification profiles.
The key barrier to its widespread adoption is likely to be the cost and complexity of its own synthesis. For large-scale manufacturing, a thorough cost-benefit analysis would be required to determine if the advantages of the convergent approach in Route A outweigh the lower starting material cost of a more traditional linear synthesis like Route B.
Further research should focus on developing an efficient and cost-effective synthesis of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde itself. If this can be achieved, this versatile building block could become a valuable tool in the arsenal of medicinal and process chemists for the rapid and efficient synthesis of next-generation APIs.
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